Cas no 57718-00-0 (Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''®5'-ester with 7-methylguanosine, inner salt (9CI))
57718-00-0 structure
Product Name:Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''®5'-ester with 7-methylguanosine, inner salt (9CI)
Numero CAS:57718-00-0
MF:C22H31N10O18P3
MW:816.459026575089
CID:377268
PubChem ID:135600367
Update Time:2025-04-19
Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''®5'-ester with 7-methylguanosine, inner salt (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- [(2R,3S,4R)-5-(2-amino-7-methyl-6-oxo-3H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy
- 7-methylguanosine-5'-triphosphoryl-2'-O-methylguanosine
- 5'-ester with 7-methylguanosine, inner salt (9CI)
- Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''®
- H6GY276TPY
- UNII-H6GY276TPY
- Guanosine 5'-(tetrahydrogen triphosphate), 2'-O-methyl-, 5'-5'-ester with 2-amino-6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl-1H-purinium hydroxide, inner salt
- m(7)G(5')Pppgm
- 57718-00-0
- Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''®5'-ester with 7-methylguanosine, inner salt (9CI)
-
- Inchi: 1S/C22H31N10O18P3/c1-30-6-32(16-10(30)18(37)29-22(24)27-16)19-13(35)11(33)7(47-19)3-45-51(38,39)49-53(42,43)50-52(40,41)46-4-8-12(34)14(44-2)20(48-8)31-5-25-9-15(31)26-21(23)28-17(9)36/h5-8,11-14,19-20,33-35H,3-4H2,1-2H3,(H8-,23,24,26,27,28,29,36,37,38,39,40,41,42,43)/t7-,8-,11-,12-,13-,14-,19?,20-/m1/s1
- Chiave InChI: CUWKXCJRSKNYSN-YGYKVGJLSA-N
- Sorrisi: P(=O)(O)(OP(=O)(O)OP(=O)([O-])OC[C@@H]1[C@H]([C@H](C([N+]2=CN(C)C3C(NC(N)=NC2=3)=O)O1)O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)OC)O
Proprietà calcolate
- Massa esatta: 816.10333
- Massa monoisotopica: 816.10306517g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 9
- Conta accettatore di obbligazioni idrogeno: 21
- Conta atomi pesanti: 53
- Conta legami ruotabili: 13
- Complessità: 1650
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -8.3
- Superficie polare topologica: 402Ų
Proprietà sperimentali
- PSA: 401.62
Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''®5'-ester with 7-methylguanosine, inner salt (9CI) Letteratura correlata
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
57718-00-0 (Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''®5'-ester with 7-methylguanosine, inner salt (9CI)) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso